1-(4-bromobenzyl)-4-chloro-1H-pyrazol-3-amine
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Overview
Description
1-(4-Bromobenzyl)-4-chloro-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a bromobenzyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzyl)-4-chloro-1H-pyrazol-3-amine typically involves a multi-step process:
Formation of 4-bromobenzyl chloride: This can be achieved by the bromination of benzyl chloride using bromine in the presence of a catalyst.
Synthesis of 4-chloro-1H-pyrazole: This involves the chlorination of 1H-pyrazole using thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves the nucleophilic substitution reaction between 4-bromobenzyl chloride and 4-chloro-1H-pyrazole in the presence of a base such as potassium carbonate in an appropriate solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions would be essential to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzyl)-4-chloro-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products like azido derivatives or thiocyanate derivatives.
Electrophilic Aromatic Substitution: Products like nitro or sulfonic acid derivatives.
Oxidation: Products like carboxylic acids or aldehydes.
Reduction: Products like amines or alcohols.
Scientific Research Applications
1-(4-Bromobenzyl)-4-chloro-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-4-chloro-1H-pyrazol-3-amine depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling proteins, thereby modulating cellular processes.
Biological Studies: It may interact with proteins or nucleic acids, altering their function or structure.
Comparison with Similar Compounds
1-(4-Bromobenzyl)-4-chloro-1H-pyrazole: Similar structure but lacks the amine group.
1-(4-Bromobenzyl)-4-chloro-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
1-(4-Bromobenzyl)-4-chloro-1H-triazole: Similar structure but with a triazole ring.
Uniqueness: 1-(4-Bromobenzyl)-4-chloro-1H-pyrazol-3-amine is unique due to the presence of both the bromobenzyl and chloro substituents on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This combination of functional groups provides a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-chloropyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN3/c11-8-3-1-7(2-4-8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWODEPNWNACLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)N)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213307 |
Source
|
Record name | 1-[(4-Bromophenyl)methyl]-4-chloro-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401213307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956440-85-0 |
Source
|
Record name | 1-[(4-Bromophenyl)methyl]-4-chloro-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956440-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Bromophenyl)methyl]-4-chloro-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401213307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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